N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzothiazole core substituted with chloro and methyl groups at positions 5 and 4, respectively. The acetamide backbone is further modified with a 4-methanesulfonylphenyl group and an N-[(pyridin-2-yl)methyl] substituent. The pyridinylmethyl group introduces steric and electronic diversity, which may influence interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-15-19(24)10-11-20-22(15)26-23(31-20)27(14-17-5-3-4-12-25-17)21(28)13-16-6-8-18(9-7-16)32(2,29)30/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCAHEJYNJDUHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Chlorination and Methylation: The benzo[d]thiazole core is then chlorinated and methylated to introduce the 5-chloro and 4-methyl substituents.
Acetamide Formation: The acetamide moiety is introduced by reacting the chlorinated and methylated benzo[d]thiazole with an appropriate acylating agent.
Sulfonylation: The phenyl ring is sulfonylated using a sulfonyl chloride reagent to introduce the methylsulfonyl group.
Pyridin-2-ylmethyl Substitution: Finally, the pyridin-2-ylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methylsulfonyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Various substituted derivatives depending on the nature of the nucleophile or electrophile.
Scientific Research Applications
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure, which may exhibit biological activity against various diseases.
Biology: It is used in biological assays to study its effects on cellular processes and molecular pathways.
Industrial Processes: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Core Heterocycle Modifications
Benzothiazole vs. Thiazole/Oxazole Derivatives
- Compound 1 () : 2-Chloro-N-(thiazol-2-yl)-acetamide lacks the benzothiazole ring system, resulting in reduced aromaticity and lipophilicity compared to the target compound. This structural simplicity may limit its pharmacokinetic profile and target affinity .
- N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide (): This compound shares the benzothiazole core but incorporates a butanamide linker and a benzoxazole substituent. The extended chain length (butanamide vs. Docking studies on this compound revealed antidiabetic activity via 3-TOP protein interaction, suggesting that the target compound’s methanesulfonyl group could enhance similar pathways .
Substituent Effects
Methanesulfonyl vs. Sulfonamido/Sulfanyl Groups
- Bis(azolyl)sulfonamidoacetamides (): Compounds 5–7 feature sulfonamido groups linked to azole rings.
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () : The sulfanyl (S–) group in this compound is less polarizable than the sulfonyl (SO₂) group in the target compound, which may reduce its ability to participate in dipole-dipole interactions with biological targets .
Pyridinylmethyl vs. Phenyl/Alkyl Substituents
- N-(5-Fluoro-4-methylpyridin-2-yl)acetamide () : This simpler acetamide derivative lacks the pyridinylmethyl substitution, resulting in reduced steric bulk and possibly weaker binding to receptors requiring multi-point interactions .
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () : The nitro group here introduces strong electron-withdrawing effects but may confer toxicity risks absent in the target compound’s chloro-methyl-benzothiazole system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
